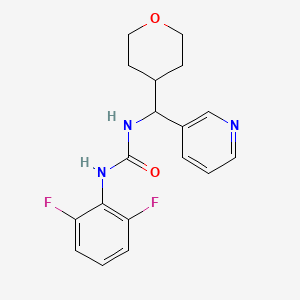
1-(2,6-difluorophenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-difluorophenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10917 and is known for its unique chemical structure and properties.
Scientific Research Applications
Conformational Studies and Binding Properties
- Pyrid-2-yl Ureas' Intramolecular Hydrogen Bonding and Cytosine Complexation : Pyrid-2-yl ureas, related to the query compound, exhibit specific conformational behaviors and show a tendency to bind with cytosine in certain conditions, which could be relevant for biochemical applications (Chien et al., 2004).
Metallo-Supramolecular Chemistry
- Functional Group Integration in Metallo-Supramolecular Macrocycles : Di-(m-pyridyl)-urea ligands, similar in structure to the query compound, have been used to create metallo-supramolecular macrocycles, demonstrating the potential of such compounds in forming complex molecular structures with potential applications in materials science (Troff et al., 2012).
Synthesis of Biologically Active Compounds
- Synthesis of Novel Pyridine Derivatives as Anticancer Agents : Research has been conducted on synthesizing novel pyridine derivatives, which include urea components, to investigate their potential as anticancer agents. This highlights the role of such compounds in medicinal chemistry and drug development (Hafez & El-Gazzar, 2020).
Hydrogel Formation and Material Science
- Hydrogel Formation by Low Molecular Weight Compounds : Studies on compounds like 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, which are structurally related to the query compound, show their ability to form hydrogels. These findings are significant for the development of new materials with specific physical properties (Lloyd & Steed, 2011).
Anion Binding and Sensing
Anion Binding by Fluorescent Pyridyl Ureas : Research on fluorescent pyrid-2-yl ureas indicates their ability to bind with acids, altering fluorescence properties. This could be crucial for the development of new sensors and diagnostic tools (Jordan et al., 2010).
Anion Recognition by Pyridine-2,6-dicarboxamide Receptors : Studies on pyridine-2,6-dicarboxamide receptors, which include urea functionalities, show strong binding with anions, demonstrating potential applications in analytical chemistry and environmental monitoring (Dorazco‐González et al., 2010).
Antibacterial and Antifungal Agents
- Synthesis of Benzenesulfonylurea Derivatives as Antimicrobial Agents : Research into benzenesulfonylurea derivatives, related to the query compound, has shown significant antibacterial, antimycobacterial, and antifungal activities. This is indicative of the potential use of such compounds in developing new antimicrobial drugs (Faidallah et al., 2011).
Synthesis of Heterocycles
- Synthesis of Fluorinated Heterocycles : Studies on the synthesis of fluorinated heterocycles using compounds similar to the query compound have demonstrated their versatility in organic synthesis, which is key for developing new pharmaceuticals and materials (Sloop et al., 2002).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c19-14-4-1-5-15(20)17(14)23-18(24)22-16(12-6-9-25-10-7-12)13-3-2-8-21-11-13/h1-5,8,11-12,16H,6-7,9-10H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJHBYAHRPGYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2760746.png)
![2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2760747.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)





![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)

![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)